molecular formula C15H12O5 B1195450 Tucaresol CAS No. 84290-27-7

Tucaresol

Cat. No. B1195450
CAS RN: 84290-27-7
M. Wt: 272.25 g/mol
InChI Key: XEDONBRPTABQFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tucaresol is synthesized from resorcinol or 2,6-dimethoxybenzaldehyde. Zacharie et al. (1997) developed two new procedures for preparing tucaresol, which are practical for scale-up and versatile for preparing analogues (Zacharie et al., 1997).

Molecular Structure Analysis

The molecular structure of tucaresol includes a benzaldehyde derivative designed to interact with hemoglobin. Its structure allows it to increase the oxygen affinity of hemoglobin, as noted in studies examining its pharmacokinetics and pharmacodynamics (Rolan et al., 1995).

Chemical Reactions and Properties

Tucaresol is known to form Schiff bases, which are crucial for its immunomodulatory properties. Schiff base formation occurs between specialized carbonyls and amines on cell surfaces, playing a key role in specific T-cell activation (Chen & Rhodes, 1996).

Physical Properties Analysis

While specific details about the physical properties of tucaresol, such as its melting point or solubility, are not extensively documented in the available literature, its synthesis and structural properties suggest it is a stable compound under normal conditions.

Chemical Properties Analysis

Tucaresol's chemical properties, especially its interaction with hemoglobin and immunomodulatory effects, are notable. It interacts stoichiometrically with hemoglobin, increasing oxygen affinity and potentially benefiting conditions like sickle cell anemia. Furthermore, it has been shown to modulate immune responses in various studies (Rolan et al., 1993).

Scientific Research Applications

Antisickling Agent in Sickle Cell Disease

Tucaresol, an orally administered antisickling agent, increases the oxygen affinity of hemoglobin, potentially benefiting those with sickle cell anemia. It modifies hemoglobin to a high-affinity form, and its acute increase in oxygen affinity is physiologically well-tolerated. This suggests its utility in managing sickle cell disease, although further evaluation is needed to identify a dosing regimen with a lower incidence of drug allergy (Rolan, Mercer, Wootton, & Posner, 1995).

Immunomodulatory Properties in HIV Infection

Tucaresol has shown potential as an adjuvant in treating HIV-1 infection. It enhances cytotoxic T cell responses and the production of type 1 cytokines. Studies revealed no significant changes in HIV-1 tropism over time with tucaresol administration, indicating its potential utility in HIV therapy without accelerating env V3 evolution (Bulgheroni, Bandera, Galli, Gori, & Rusconi, 2005).

Effect on Immune System

Tucaresol can act as an immunosuppressive agent. It was found to reduce specific lysis of tumor cells by mucin 1 stimulated human mononuclear cells and abolished the protective effect against breast cancer cell growth in certain mouse models. This suggests its potential use as an immunosuppressive drug (Wright, Rewers-Felkins, Chowdhury, Ahmed, Srivastava, & Lockwood-Cooke, 2014).

Enhancement of DNA-Based Immunization

Tucaresol has been used to enhance DNA-based vaccinations. Co-administration with plasmid DNA expressing viral or bacterial antigens significantly augments antigen-specific humoral and cellular immune responses. This suggests tucaresol's role in enhancing the efficacy of DNA-based immunizations (Charo, Sundbäck, Wasserman, Ciupitu, Mirzai, van der Zee, & Kiessling, 2002).

Potential in Vaccine Adjuvant Design

In the development of vaccines for hepatitis C virus, tucaresol-based adjuvants, including novel lipidated tucaresol analogues, have been explored. These adjuvants elicited higher antibody responses than tucaresol alone, laying the groundwork for future vaccine adjuvant design and development (Belz, Olson, Giang, Law, & Janda, 2020).

Safety And Hazards

In a Phase I/II clinical trial performed on HIV-positive patients, the safety and immunomodulating effects of tucaresol were analyzed . Preliminary safety data for Tucaresol is promising. Clinical trials have reported minimal adverse effects, with most being mild and transient .

properties

IUPAC Name

4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-8-12-13(17)2-1-3-14(12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8,17H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDONBRPTABQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233247
Record name Tucaresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tucaresol

CAS RN

84290-27-7
Record name Tucaresol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084290277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tucaresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13027
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tucaresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUCARESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH368G5B9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The product from step (B) (7.9 g) was suspended in methanol (90 ml) and stirred with 1 N sodium hydroxide solution (90 ml) for 2.5 hours. The resulting dark solution was evaporated to half volume and then diluted with water (160 ml) and acidified with concentrated hydrochloric acid, with cooling in an ice bath. The precipitated product was collected by filtration, washed with water (200 ml), sucked dry and recrystallised from aqueous dimethylformamide. The title compound was isolated as yellow crystals after drying in vacuo at 60° C. m.p. 240°-242° C. (sinters at ~225° C.)
Name
product
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
398
Citations
AC Smith, V Yardley, J Rhodes… - Antimicrobial agents and …, 2000 - Am Soc Microbiol
… In this study we describe the effect of tucaresol in murine models of L. donovani infection. … the timing of tucaresol dosing postinfection, but it also suggests that tucaresol is acting more …
Number of citations: 52 journals.asm.org
TF Belz, ME Olson, E Giang, M Law… - ACS Medicinal …, 2020 - ACS Publications
… To further enhance tucaresol’s adjuvant platform, we detail the synthesis of a series of tucaresol concentric adjuvants through lipidation of the tucaresol framework and evaluating the …
Number of citations: 5 pubs.acs.org
R Arya, PE Rolan, RW OOTTON… - British journal of …, 1996 - Wiley Online Library
… We administered tucaresol to sickle cell patients in the steady state to examine the anti-… of tucaresol or placebo were given to nine stable sickle cell patients (aged 17–39 years; tucaresol…
Number of citations: 82 onlinelibrary.wiley.com
SE Wright, KA Rewers-Felkins… - Immunological …, 2014 - Taylor & Francis
… This study was done to determine whether tucaresol can enhance … mononuclear cells was reduced by tucaresol. Furthermore, … This study implies that tucaresol may be of use as an …
Number of citations: 1 www.tandfonline.com
RW Peck, R Wootton, R Wiggs… - British journal of …, 1998 - Wiley Online Library
… 200 mg tucaresol on two occasions in random order. On one occasion, tucaresol was given … between the two occasions but the rate of tucaresol absorption was faster after food intake. …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
PE Rolan, AJ Mercer, R Wootton… - British journal of clinical …, 1995 - Wiley Online Library
… tucaresol were examined in a double-blind, placebo-controlled, parallel groups study in 12 healthy men. 3 Three doses of tucaresol … , increased in the tucaresol group with the greatest …
Number of citations: 37 bpspubs.onlinelibrary.wiley.com
M Clerici, M Cogliati, G Rizzardini, F Colombo… - Clinical …, 2000 - Elsevier
… effects of tucaresol on T cell functions are … tucaresol at higher doses is not the result of increased cell death, suggesting a role of functional impairment. These data confirm that tucaresol …
Number of citations: 9 www.sciencedirect.com
PE Rolan - 1995 - digital.library.adelaide.edu.au
… This thesis describes the exploratory clinical development of tucaresol, consisting of the th¡ee studies performed in man to the date of writing. The frrst human study with tucaresol was of …
Number of citations: 1 digital.library.adelaide.edu.au
A Fernandez-Tejada, EK Chea, C George… - Bioorganic & medicinal …, 2014 - Elsevier
… We envisioned that QS saponin adjuvants and tucaresol could be tested … Thus, we envisioned that tucaresol could be attached … Modification of tucaresol at this position with retention of …
Number of citations: 38 www.sciencedirect.com
KM Knee, R Jasuja, A Barakat, JJ Kelly, JC Nneji… - Blood, 2016 - Elsevier
… One such compound, Tucaresol was advanced into clinical … presents an opportunity to use Tucaresol as a mechanism for … In this study, we treated Townes SCD mice with Tucaresol for …
Number of citations: 2 www.sciencedirect.com

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